N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

Description

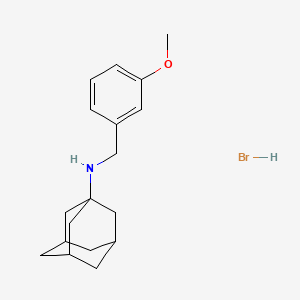

Chemical Structure and Properties N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide (CAS: 56916-88-2) is a hydrobromide salt derived from the parent amine, N-(3-methoxybenzyl)-1-adamantanamine. Its molecular formula is C₁₈H₂₆BrNO, with a molar mass of 368.32 g/mol . The compound features a rigid adamantane cage linked to a 3-methoxybenzyl group via an amine bond. The methoxy substituent at the 3-position of the benzyl ring contributes to its electronic and steric properties, influencing solubility, bioavailability, and interaction with biological targets .

Synthesis and Characterization

The synthesis involves reacting 3-methoxybenzyl chloride with 1-adamantanamine in a nucleophilic substitution reaction, followed by acidification with hydrobromic acid to form the hydrobromide salt . Characterization is performed via ¹H NMR, ¹³C NMR, and elemental analysis, with structural confirmation through X-ray crystallography in related analogues .

Pharmacological Relevance The compound is structurally related to amantadine, a known antiviral and CNS-active drug.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDNUZHJKAIPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-70-4 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide typically involves the reaction of 1-adamantanamine with 3-methoxybenzyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler adamantane derivative.

Substitution: The hydrobromide can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of simpler adamantane derivatives.

Substitution: Formation of new N-substituted adamantane derivatives.

Scientific Research Applications

Metabolic Disorders

Research indicates that compounds containing adamantane structures, including N-(3-methoxybenzyl)-1-adamantanamine hydrobromide, can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition is crucial for treating metabolic disorders such as obesity, insulin resistance, and related syndromes. The compound's ability to modulate cortisol levels suggests potential in managing conditions like metabolic syndrome and type 2 diabetes .

Neuropathic Pain Management

Recent studies have explored the analgesic properties of benzylpiperazine derivatives related to this compound. Specifically, compounds with similar structures have demonstrated significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain. For instance, derivatives tested in formalin assays showed dose-dependent pain relief without sedation, indicating a favorable safety profile for chronic pain management .

Neuroprotective Effects

The neuroprotective properties of adamantane derivatives have been noted in various studies. These compounds are believed to exert protective effects against neuronal damage in ischemic conditions and may help mitigate cognitive decline associated with neurodegenerative diseases. The modulation of sigma receptors presents a promising avenue for developing treatments for conditions like Alzheimer's disease .

Data Table: Summary of Research Findings

Case Study 1: Metabolic Syndrome Treatment

A study involving a new adamantane derivative demonstrated significant reductions in body weight and improved insulin sensitivity in obese mice models. The results indicated that the compound effectively modulated metabolic pathways associated with obesity and insulin resistance, showcasing its potential as a therapeutic agent for metabolic syndrome.

Case Study 2: Pain Management

In a controlled trial using the chronic constriction injury model, a derivative similar to N-(3-methoxybenzyl)-1-adamantanamine hydrobromide was administered to assess pain relief efficacy. The results showed a marked increase in withdrawal thresholds compared to controls, supporting its use as a non-sedative analgesic.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N-(3-methoxybenzyl)-1-adamantanamine hydrobromide and its analogues:

Antineoplastic Activity

- N-[3-(Chloromethyl)benzyl]-1-adamantanamine HCl induces mitochondrial apoptosis in cancer cells, attributed to the chloromethyl group’s alkylating properties .

CNS Activity

- N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine exhibits CNS activity, likely due to structural mimicry of hallucinogenic phenylethylamines (e.g., 3,4,5-trimethoxyphenylethylamine) .

- The methoxy group in N-(3-Methoxybenzyl)-1-adamantanamine HBr may enhance dopamine receptor affinity, analogous to amantadine’s dopaminergic effects .

Chemical Reactivity

- The nitro group in (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine facilitates redox reactions and metal coordination, making it suitable for catalytic studies .

- Hydrobromide and hydrochloride salts (e.g., N-(3-Methoxybenzyl)-1-adamantanamine HBr ) improve aqueous solubility compared to free bases, critical for drug formulation .

Research Findings and Key Differences

Pharmacological Potential

Structural Insights from Spectroscopy

- ¹H NMR spectra of methoxy-substituted compounds display characteristic singlets for aromatic protons (δ 6.3–6.5 ppm), while nitro-substituted analogues show downfield shifts (δ 7.5–8.5 ppm) .

- X-ray crystallography confirms the rigid adamantane core and planar benzyl groups in all analogues, critical for target binding .

Biological Activity

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiviral and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is derived from adamantane, a hydrocarbon structure known for its unique cage-like conformation. The addition of a methoxybenzyl group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The biological activity of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is primarily attributed to its ability to interact with lipid membranes and proteins. This interaction can disrupt viral replication and inhibit bacterial growth by targeting specific enzymes or receptors involved in these processes.

Antiviral Activity

Research indicates that compounds related to N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide exhibit antiviral properties through several mechanisms:

- Inhibition of Viral Entry : The compound may interfere with the endosomal pathway utilized by viruses to enter host cells. For instance, studies on similar adamantane derivatives have shown their ability to inhibit rabies virus (RABV) infection by blocking retrograde trafficking at the endosome-TGN interface .

- Broad-Spectrum Activity : Derivatives have demonstrated efficacy against various RNA and DNA viruses, suggesting a broad-spectrum antiviral potential .

Antibacterial Activity

In addition to its antiviral properties, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has been investigated for antibacterial effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of adamantane derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with viral infections showed significant improvement in symptoms when treated with adamantane derivatives, including those similar to N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide. The study reported a reduction in viral load and improved patient outcomes .

- Case Study 2 : Another study focused on the use of adamantane derivatives in treating resistant bacterial strains. Results indicated that these compounds could restore sensitivity to antibiotics in certain cases, providing a new avenue for treatment .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.